molecular formula C30H26ClN3S B11054608 N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide

Cat. No.: B11054608
M. Wt: 496.1 g/mol
InChI Key: UCVCGQWMVWADAB-UHFFFAOYSA-N
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Description

N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a diazacyclopenta[cd]azulene core, which is known for its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide typically involves multiple steps:

    Formation of the Diazacyclopenta[cd]azulene Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the diazacyclopenta[cd]azulene core.

    Substitution Reactions: The introduction of the benzyl, chlorophenyl, and phenyl groups is usually achieved through nucleophilic substitution reactions. Common reagents include benzyl chloride, 4-chlorobenzyl chloride, and phenylmagnesium bromide.

    Thioamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbothioamide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride or phenylmagnesium bromide in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The exact mechanism of action of N-benzyl-4-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The diazacyclopenta[cd]azulene core could play a crucial role in binding to these targets, while the benzyl, chlorophenyl, and phenyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Properties

Molecular Formula

C30H26ClN3S

Molecular Weight

496.1 g/mol

IUPAC Name

N-benzyl-2-(4-chlorophenyl)-6-phenyl-1,4-diazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C30H26ClN3S/c31-24-16-14-22(15-17-24)26-20-34-28(29(35)32-19-21-9-3-1-4-10-21)27(23-11-5-2-6-12-23)25-13-7-8-18-33(26)30(25)34/h1-6,9-12,14-17,20H,7-8,13,18-19H2,(H,32,35)

InChI Key

UCVCGQWMVWADAB-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=CN3C2=C(C1)C(=C3C(=S)NCC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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